![molecular formula C16H13FN4O3S B2497933 2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide CAS No. 1185160-60-4](/img/structure/B2497933.png)
2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of thiazolo[4,3-d]pyrimidin derivatives involves strategic reactions starting from key precursors like chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide. These compounds act as electrophilic building blocks facilitating the formation of the thiazolo[3,2-a]pyrimidinone scaffold through ring annulation processes. For example, Janardhan et al. (2014) detailed a synthetic route involving the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products, confirming the structural integrity of these compounds through analytical and spectral studies, including single crystal X-ray data (Janardhan, B., Srinivas, B., Rajitha, B., & Péter, Á., 2014).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the interaction mechanism of these compounds with biological targets. The structure-activity relationship (SAR) studies, such as those conducted by Selvam et al. (2012), reveal how variations in the molecular structure, such as substitutions on the thiazolopyrimidine ring, influence biological activity. Their work on anticancer agents shows the importance of hydrogen donor/acceptor domains and hydrophobic aryl ring systems in determining anticancer efficacy (Selvam, T., Karthick, V., Kumar, V. P., & Ali, M., 2012).
Scientific Research Applications
Radioligand Development for PET Imaging
Radiosynthesis of [18F]PBR111, a Selective Radioligand : This research outlines the development of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands of the translocator protein (18 kDa). A compound within this series was designed with a fluorine atom, enabling its labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). The study demonstrates the synthesis and application of these compounds in neuroimaging, highlighting their potential for investigating neuroinflammatory processes (Dollé et al., 2008).
Anticancer Activity
Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity : This research presents the synthesis of fluoro-substituted benzo[b]pyran derivatives and their evaluation against lung cancer cell lines. The study suggests the potential of these compounds as anticancer agents, particularly in targeting lung cancer (Hammam et al., 2005).
Synthesis and Evaluation of Pyrimidine Derivatives for Anti-inflammatory and Analgesic Activities
Anti-inflammatory and Analgesic Activity Evaluation : This study explores the synthesis of pyrimidine derivatives and their screening for anti-inflammatory and analgesic activities. It identifies compounds with significant activity, contributing to the development of new therapeutic agents (Sondhi et al., 2009).
Antimicrobial Activity
Synthesis and Antimicrobial Activity of Heterocycles Incorporating Antipyrine Moiety : The creation of new coumarin, pyridine, pyrrole, thiazole, and aminopyrazole derivatives and their evaluation as antimicrobial agents are discussed. This research underscores the utility of these compounds in combating microbial infections (Bondock et al., 2008).
Insecticidal Assessment
Innovative Heterocycles Against Cotton Leafworm : This study investigates the synthesis of various heterocycles incorporating a thiadiazole moiety and their insecticidal efficacy against Spodoptera littoralis. The findings suggest potential applications in agricultural pest management (Fadda et al., 2017).
Future Directions
Mechanism of Action
Mode of Action
The mode of action of AKOS005059624 involves inhibiting the entry of certain viruses into cells . It affects the SSP–GP2 subunit interface of the viral glycoprotein, thereby blocking pH-dependent viral fusion .
Biochemical Pathways
The exact biochemical pathways affected by AKOS005059624 are still being researched. Its ability to block viral fusion suggests it may interfere with the life cycle of certain viruses, preventing their replication within host cells .
Result of Action
The molecular and cellular effects of AKOS005059624’s action primarily involve the prevention of viral entry into cells. By blocking viral fusion, it can potentially prevent the replication of certain viruses within host cells .
Action Environment
The efficacy and stability of AKOS005059624 can be influenced by various environmental factors These may include the pH of the cellular environment, the presence of other compounds or medications, and specific characteristics of the target cells
properties
IUPAC Name |
2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3S/c17-9-1-3-10(4-2-9)18-13(22)7-20-12-8-25-19-14(12)15(23)21(16(20)24)11-5-6-11/h1-4,8,11H,5-7H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHJJTGLSWVTQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=NSC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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